molecular formula C6H10F2N2 B1180499 (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 196963-48-1

(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B1180499
CAS No.: 196963-48-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[222]octane is a bicyclic organic compound characterized by the presence of two fluorine atoms and a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the selective fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Catalytic Reactions: It can act as a catalyst in certain organic transformations due to its nucleophilic properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring nucleophilic catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of polymers and other materials where fluorinated compounds are desirable for their stability and reactivity.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its molecular targets include carbonyl groups, alkyl halides, and other electrophilic species. The pathways involved often include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: The parent compound without fluorine atoms.

    Quinuclidine: A similar bicyclic compound with a nitrogen atom replaced by a carbon atom.

    Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.

Uniqueness: (2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules.

Properties

IUPAC Name

(2R,3R)-2,3-difluoro-1,4-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBMNVWIJDITSF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1C(C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN1[C@@H]([C@H]2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.